(2S)-2-Quinolin-5-ylpropanoic acid
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Overview
Description
(2S)-2-Quinolin-5-ylpropanoic acid: is a chiral compound featuring a quinoline ring attached to a propanoic acid moiety The quinoline ring is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-5-ylpropanoic acid typically involves the construction of the quinoline ring followed by the introduction of the propanoic acid side chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Quinolin-5-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: (2S)-2-Quinolin-5-ylpropanoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine: The compound’s quinoline moiety is known for its antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-5-ylpropanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the propanoic acid side chain.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinolone: A related compound with a carbonyl group at the 4-position.
Uniqueness: (2S)-2-Quinolin-5-ylpropanoic acid is unique due to its chiral center and the presence of both a quinoline ring and a propanoic acid moiety. This combination of features allows for specific interactions with biological targets and provides versatility in chemical synthesis .
Properties
IUPAC Name |
(2S)-2-quinolin-5-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRSLJBOQWVGU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C2C=CC=NC2=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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